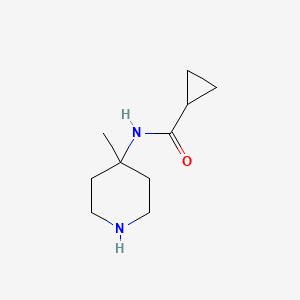![molecular formula C11H13ClFNO B15279702 6'-Fluorospiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B15279702.png)
6'-Fluorospiro[azetidine-3,2'-chromane] hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Fluorospiro[azetidine-3,2’-chromane] hydrochloride is a synthetic organic compound with the molecular formula C11H13ClFNO and a molecular weight of 229.68 g/mol . This compound is characterized by its unique spirocyclic structure, which includes both azetidine and chromane rings. The presence of a fluorine atom at the 6’ position of the chromane ring adds to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Fluorospiro[azetidine-3,2’-chromane] hydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the azetidine ring, followed by the introduction of the chromane moiety. The fluorine atom is then introduced at the 6’ position through a fluorination reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of 6’-Fluorospiro[azetidine-3,2’-chromane] hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6’-Fluorospiro[azetidine-3,2’-chromane] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorine atom or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Aplicaciones Científicas De Investigación
6’-Fluorospiro[azetidine-3,2’-chromane] hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6’-Fluorospiro[azetidine-3,2’-chromane] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[azetidine-3,2’-chromane] hydrochloride: Lacks the fluorine atom, resulting in different chemical and biological properties.
6’-Chlorospiro[azetidine-3,2’-chromane] hydrochloride: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
6’-Methoxyspiro[azetidine-3,2’-chromane] hydrochloride:
Uniqueness
6’-Fluorospiro[azetidine-3,2’-chromane] hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated analogs.
Propiedades
Fórmula molecular |
C11H13ClFNO |
|---|---|
Peso molecular |
229.68 g/mol |
Nombre IUPAC |
6-fluorospiro[3,4-dihydrochromene-2,3'-azetidine];hydrochloride |
InChI |
InChI=1S/C11H12FNO.ClH/c12-9-1-2-10-8(5-9)3-4-11(14-10)6-13-7-11;/h1-2,5,13H,3-4,6-7H2;1H |
Clave InChI |
URQONMMCYILJSM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CNC2)OC3=C1C=C(C=C3)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



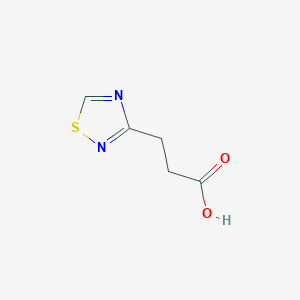
![6'-Fluoro-1'H-spiro[piperidine-4,2'-quinolin]-4'(3'H)-one](/img/structure/B15279646.png)
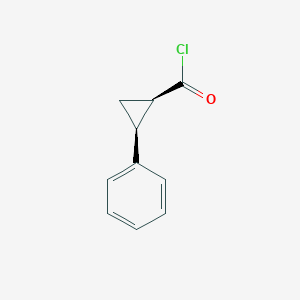
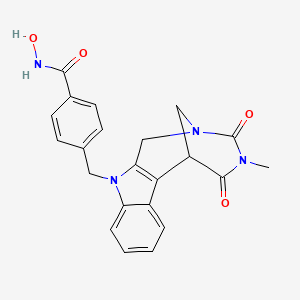
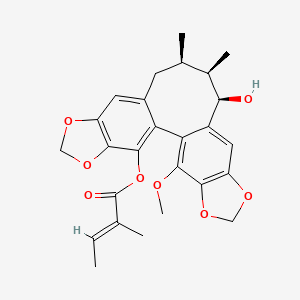
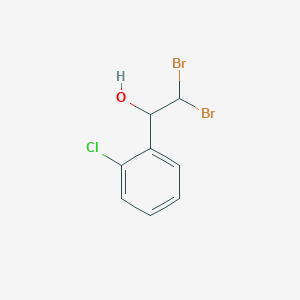
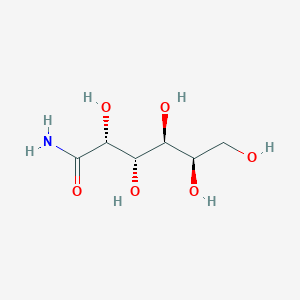
![Benzyl (7-azaspiro[3.5]nonan-1-yl)carbamate](/img/structure/B15279688.png)
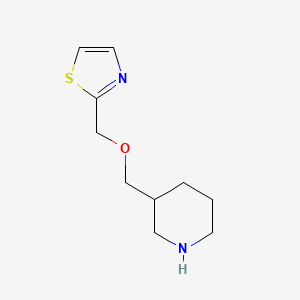


![2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15279718.png)
